5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine
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Overview
Description
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine: is a chemical compound known for its significant biological activity It belongs to the family of pyrimidine derivatives and has a molecular formula of C13H13N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with appropriate pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules. It is often used in assays to investigate enzyme activity and protein interactions .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in targeting specific molecular pathways involved in diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
- 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid
Comparison: Compared to these similar compounds, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is unique due to its specific hydroxypyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-9(4-6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSFQFQSMHDCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686853 |
Source
|
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-45-1 |
Source
|
Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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